

4-Chlorocyclohexanone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chlorocyclohexanone

Cat. No.: B8230851

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **4-Chlorocyclohexanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorocyclohexanone (C_6H_9ClO) is a versatile bifunctional organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries.^[1] Its unique structure, featuring a reactive ketone and a synthetically adaptable chlorine atom on a cyclohexane scaffold, presents a rich landscape for chemical transformations. This guide provides a comprehensive analysis of the core chemical properties of **4-chlorocyclohexanone**, delving into its synthesis, conformational behavior, chemical reactivity, and spectroscopic profile. The narrative is grounded in established chemical principles and supported by experimental data, offering field-proven insights for professionals engaged in molecular design and synthesis.

Core Physicochemical and Structural Properties

4-Chlorocyclohexanone is a substituted cyclic ketone characterized by a chlorine atom at the C4 position.^[1] This substitution pattern significantly influences the molecule's electronic environment and steric profile, which in turn dictates its reactivity and conformational preferences.

Property	Value	Source
IUPAC Name	4-chlorocyclohexan-1-one	PubChem[2]
CAS Number	21299-26-3	ChemicalBook[3], Stenutz[4]
Molecular Formula	C ₆ H ₉ ClO	PubChem[2]
Molecular Weight	132.59 g/mol	PubChem[2]
Appearance	Colorless to pale yellow liquid	Smolecule[1]
Boiling Point	~173.38°C (rough estimate)	ChemicalBook[3]
Density	~1.046 g/cm ³ (rough estimate)	ChemicalBook[3]
Refractive Index	~1.4867 (estimate)	ChemicalBook[3]
SMILES	C1CC(=O)CCC1Cl	PubChem[2]
InChIKey	BUBAVJLZSWOEBV-UHFFFAOYSA-N	Stenutz[4]

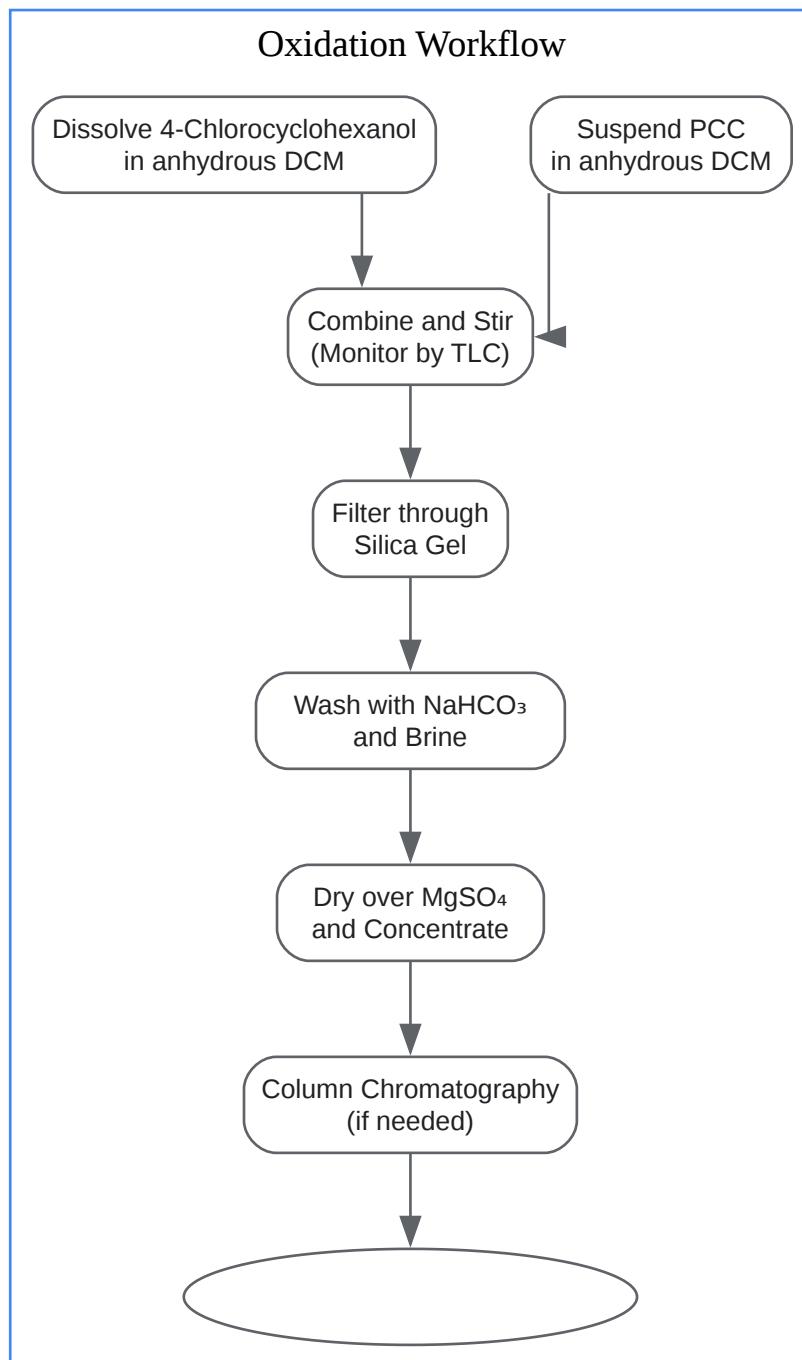
Synthesis of 4-Chlorocyclohexanone: A Protocol for Oxidation

While several methods exist for synthesizing **4-chlorocyclohexanone**, including the direct chlorination of cyclohexanone, a common and reliable laboratory-scale method involves the oxidation of its precursor, 4-chlorocyclohexanol.[1][5] This transformation is a cornerstone reaction, converting the secondary alcohol into the target ketone.

Experimental Protocol: Oxidation of 4-Chlorocyclohexanol to 4-Chlorocyclohexanone

This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a widely used oxidizing agent for this type of transformation.[5]

Materials:

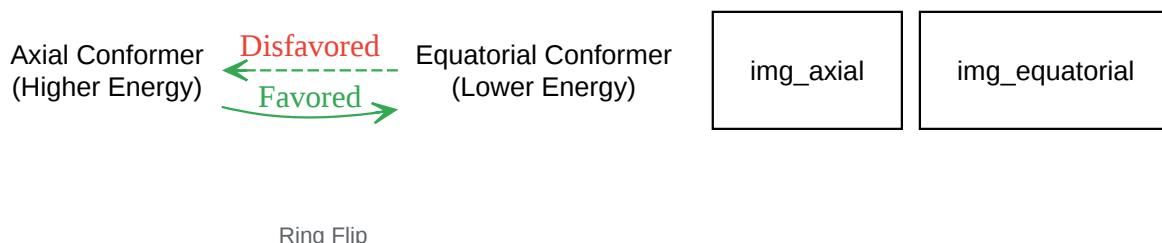

- 4-Chlorocyclohexanol

- Pyridinium chlorochromate (PCC)
- Anhydrous Dichloromethane (DCM)
- Silica gel
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
- Reagent Preparation: In the flask, suspend Pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) in anhydrous dichloromethane (DCM).
- Reaction Initiation: Dissolve 4-chlorocyclohexanol (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the PCC suspension while stirring vigorously.
- Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product ketone spot.
- Workup: Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium byproducts.
- Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.^[5]
- Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **4-chlorocyclohexanone**.^[5]

- Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.


[Click to download full resolution via product page](#)

Workflow for the oxidation of 4-chlorocyclohexanol.

Conformational Analysis: The Axial-Equatorial Equilibrium

The cyclohexane ring of **4-chlorocyclohexanone** predominantly adopts a chair conformation to minimize angular and torsional strain.^[6] The presence of the chlorine substituent at the C4 position leads to a dynamic equilibrium between two distinct chair conformers: one with the chlorine atom in an axial position and one with it in an equatorial position.

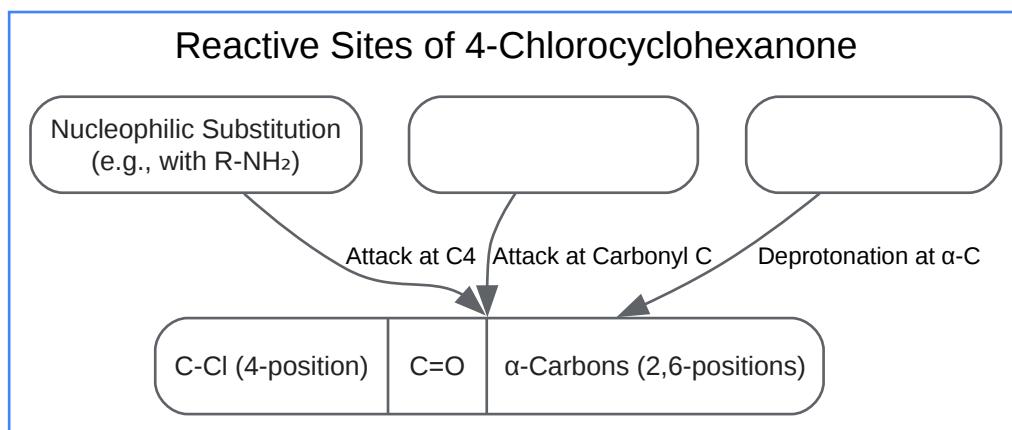
The relative stability of these conformers is dictated by a balance of steric and electronic factors.^[1] Generally, for monosubstituted cyclohexanes, the equatorial position is thermodynamically favored to avoid 1,3-diaxial interactions. Computational analysis indicates that torsional strain is a significant contributor to the energy difference between the conformers of **4-chlorocyclohexanone**.^[1] The chair conformation with an equatorial chlorine substituent experiences less torsional strain due to a more favorable staggered arrangement of atoms.^[1]

[Click to download full resolution via product page](#)

Equilibrium between axial and equatorial conformers.

Chemical Reactivity: A Tale of Two Functional Groups

The chemical behavior of **4-chlorocyclohexanone** is dominated by the interplay between the electrophilic carbonyl carbon and the carbon atom bearing the chlorine substituent.


Nucleophilic Substitution at C4

The chlorine atom serves as a good leaving group, making the C4 position susceptible to nucleophilic substitution.^[1] This reaction is highly dependent on the conformation of the molecule.

- Axial Chlorine: When the chlorine is in an axial position, the σ^* (antibonding) orbital of the C-Cl bond is perfectly aligned for a backside attack by a nucleophile, facilitating a classic S_N2 reaction.^[1] This orientation allows for optimal orbital overlap, leading to a lower activation energy for substitution.
- Equatorial Chlorine: An equatorial chlorine is sterically hindered from backside attack by the cyclohexane ring itself.^[1] Nucleophilic attack is therefore significantly slower and less favorable for this conformer.

Reactivity at the Carbonyl Group and Alpha-Positions

- Reduction: The ketone functionality can be readily reduced to a secondary alcohol (4-chlorocyclohexanol) using common reducing agents like lithium aluminum hydride ($LiAlH_4$) or sodium borohydride ($NaBH_4$).^{[1][7]}
- Enolate Formation: The hydrogen atoms on the carbons adjacent to the carbonyl group (α -positions C2 and C6) are acidic ($pK_a \sim 19-21$ for cyclohexanone derivatives).^[1] Treatment with a base leads to deprotonation and the formation of a nucleophilic enolate intermediate, which can then react with various electrophiles.^[1]
- Rearrangements: Under specific conditions, particularly with strong bases, **4-chlorocyclohexanone** can undergo rearrangement reactions. The Favorskii rearrangement has been noted as a potential pathway for related halocyclohexanones.^[8]

[Click to download full resolution via product page](#)

Key reactive sites on the **4-chlorocyclohexanone** molecule.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of **4-chlorocyclohexanone**.

Spectroscopy Type	Key Features and Expected Observations
¹³ C NMR	Expect distinct signals for the four chemically non-equivalent carbons. The carbonyl carbon (C1) will be the most downfield (~200-210 ppm). The carbon bearing the chlorine (C4) will appear around 60-70 ppm, while the other methylene carbons (C2/C6 and C3/C5) will be further upfield.[2]
¹ H NMR	The spectrum will show complex multiplets for the methylene protons due to cis and trans coupling. Protons on C2/C6, being alpha to the carbonyl, will be the most deshielded of the methylene groups. The proton on C4 will also have a distinct chemical shift.
Mass Spectrometry (EI-MS)	The mass spectrum will show a molecular ion peak (M^+) at $m/z = 132$. A characteristic isotopic pattern for the presence of one chlorine atom (M^+ and $M+2$ peaks in an approximate 3:1 ratio) will also be observed.[2]
Infrared (IR) Spectroscopy	A strong, sharp absorption band characteristic of the C=O stretch of a cyclic ketone will be prominent around $1715\text{-}1725\text{ cm}^{-1}$. A C-Cl stretching vibration can be expected in the fingerprint region (typically $600\text{-}800\text{ cm}^{-1}$).[9]

Applications in Drug Discovery and Development

4-Chlorocyclohexanone is not typically an active pharmaceutical ingredient itself but rather a valuable building block.[1] Its bifunctional nature allows for the construction of more complex molecular architectures. For instance, the ketone functionality is a key handle for creating spirocyclic systems, which are rigid three-dimensional structures of significant interest in drug design for their potential to improve potency and selectivity.[5] Its utility as a synthetic intermediate underscores the importance of understanding its chemical properties for the efficient development of novel therapeutic agents.[1][10]

Safety and Handling

While specific GHS and hazard data for **4-chlorocyclohexanone** is not extensively published, related chlorinated ketones like 2-chlorocyclohexanone are classified as irritants that can cause skin and serious eye irritation, as well as potential respiratory irritation.[\[11\]](#)

General Precautions:

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- Stenutz, R. (n.d.). **4-chlorocyclohexanone**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543522, **4-Chlorocyclohexanone**.
- LookChem. (n.d.). 4-Chlorocyclohexene.
- Mol-Instincts. (n.d.). 3-chlorocyclohexanone 21299-27-4 wiki.
- Dechema. (n.d.). System: **4-chlorocyclohexanone** - DETHERM.
- Organic Syntheses. (n.d.). 2-chlorocyclohexanone.
- SpectraBase. (n.d.). (E)-TRANS-4-TERT.-BUTYL-2-CHLOROCYCLOHEXANONE-OXIME.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Filo. (2025). Write a mechanism to account for the reaction: 4 chlorocyclohexanone + NaOH → cyclohex 2 enone.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13203, 2-Chlorocyclohexanone.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13592, 4-Chlorocyclohexene.
- National Institute of Standards and Technology. (n.d.). 4-Chlorocyclohexanol in the NIST WebBook.
- ResearchGate. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes.
- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. *Nature Chemistry*, 10(4), 385-394.

- ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes.
- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- Mehar Al Minnath (LetsLearnChem). (2020, December 29). Conformational analysis of cyclohexanone [Video]. YouTube.
- National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-chloro- in the NIST WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10898759, 3-Chlorocyclohexanone.
- Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4-Chlorocyclohexanone [smolecule.com]
- 2. 4-Chlorocyclohexanone | C6H9ClO | CID 543522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4 β -Chlorocyclohexanone | 21299-26-3 [chemicalbook.com]
- 4. 4-chlorocyclohexanone [stenutz.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Chlorocyclohexanone | C6H9ClO | CID 13203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chlorocyclohexanone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8230851#4-chlorocyclohexanone-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com